tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211007
InChI: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3
SMILES:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC16211007

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3
Standard InChI Key SCQBQENJIJLVLS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N

Introduction

Chemical Structure and Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC Nametert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(Oc2c(cccc2)N)C1
Storage ConditionsKeep in a dark, inert atmosphere at 2–8°C

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity, while the Boc group enhances solubility and stability during synthetic processes . The 2-aminophenoxy substituent provides a reactive site for further functionalization, such as amide bond formation or cross-coupling reactions .

Synthesis Pathways

Key Synthetic Strategies

  • Nucleophilic Substitution:
    tert-Butyl 3-hydroxyazetidine-1-carboxylate reacts with 2-fluoro-nitrobenzene derivatives under basic conditions, followed by nitro group reduction to yield the 2-aminophenoxy moiety .

    tert-Butyl 3-hydroxyazetidine-1-carboxylate+2-fluoronitrobenzeneK₂CO₃IntermediateH₂/PdProduct\text{tert-Butyl 3-hydroxyazetidine-1-carboxylate} + \text{2-fluoronitrobenzene} \xrightarrow{\text{K₂CO₃}} \text{Intermediate} \xrightarrow{\text{H₂/Pd}} \text{Product}
  • Mitsunobu Reaction:
    Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-aminophenol with tert-butyl 3-hydroxyazetidine-1-carboxylate .

Optimization Challenges

  • Steric Hindrance: The azetidine ring’s small size complicates nucleophilic substitutions, necessitating high-boiling solvents like DMF or THF .

  • Amino Group Protection: The 2-aminophenoxy group often requires temporary protection (e.g., with Boc or Fmoc) to prevent side reactions during synthesis .

Applications in Drug Discovery

Pharmaceutical Relevance

ApplicationExampleMechanism
Kinase InhibitorsJAK1/2 Inhibitors (e.g., baricitinib analogs)Reversible ATP-competitive binding
Antibacterial AgentsQuinolone hybridsDNA gyrase inhibition
Anticancer CompoundsHDAC inhibitorsEpigenetic modulation

The compound’s azetidine core is prized for improving metabolic stability and bioavailability in drug candidates. For instance, its incorporation into baricitinib analogs enhances selectivity for JAK1/2 over related kinases .

ParameterValue
AppearanceWhite to off-white solid
Melting PointNot reported (likely 80–120°C)
SolubilitySoluble in DMSO, methanol, and water
Hazard StatementsH302 (Harmful if swallowed)

Future Perspectives

Recent advances in flow chemistry and photocatalysis could streamline the synthesis of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate, enabling scalable production . Additionally, its utility in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors remains underexplored, offering avenues for innovation.

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